molecular formula C7H10BF3N2O2 B2856919 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2170881-31-7

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No.: B2856919
CAS No.: 2170881-31-7
M. Wt: 221.97
InChI Key: LVFOYTQDBQEMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C7H10BF3N2O2 . It is a boronic acid derivative and is often used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with an isopropyl group, a trifluoromethyl group, and a boronic acid group . The InChI string is InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 221.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 222.0787422 g/mol .

Safety and Hazards

While specific safety and hazard information for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is not available, it’s important to handle all chemical compounds with care. Always wear appropriate personal protective equipment and follow safety protocols .

Mechanism of Action

Target of Action

The primary target of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have a low impact on the environment.

Properties

IUPAC Name

[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFOYTQDBQEMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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